![molecular formula C11H10BrN3O2 B1363959 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 845885-94-1](/img/structure/B1363959.png)
1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with the CAS Number: 845885-94-1 . It has a molecular weight of 296.12 . The compound is solid at ambient temperature .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H10BrN3O2/c1-7-10(11(16)17)13-14-15(7)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,16,17) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a boiling point of 191.6-192.6°C .Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis of β-lactamase inhibitors
A study by Osborne et al. (1994) involved synthesizing a compound similar to 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, demonstrating its potential as a β-lactamase inhibitor, which can enhance the efficacy of penicillin or cephalosporin against β-lactamase-producing bacteria (Osborne et al., 1994).
Antimicrobial properties
Jadhav et al. (2017) synthesized a series of 1,4-disubstituted 1,2,3-triazole derivatives, including structures similar to the subject compound, and found moderate to good antimicrobial activities against various bacterial and fungal strains (Jadhav et al., 2017).
Anticancer activity
A study by Bekircan et al. (2008) involved the synthesis of triazole derivatives, including compounds structurally related to this compound. These compounds were evaluated for anticancer activity against various cancer cell lines (Bekircan et al., 2008).
Chemical Synthesis and Structural Analysis
Synthesis and structure elucidation
Alotaibi et al. (2018) synthesized a compound similar to the target molecule and confirmed its structure using various spectroscopic methods (Alotaibi et al., 2018).
Ring-chain tautomerism study
Research by Pokhodylo and Obushak (2022) involved the synthesis of a 1H-1,2,3-triazole-4-carboxylic acid derivative and explored its ring-chain tautomerism, an aspect relevant to the understanding of similar compounds' behavior (Pokhodylo & Obushak, 2022).
Safety and Hazards
The compound is classified under GHS02 and GHS07 hazard pictograms . It has hazard statements H228, H302+H312+H332, and H335, indicating that it is flammable and can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
A related compound, s-(4-bromobenzyl)cysteine, is known to target glutathione s-transferase p in humans . This enzyme plays a crucial role in detoxification by catalyzing the conjugation of many hydrophobic and electrophilic compounds with reduced glutathione.
Mode of Action
It’s known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound and its targets.
Biochemical Pathways
The related compound s-(4-bromobenzyl)cysteine is known to interact with the glutathione s-transferase p, which is involved in the detoxification pathway .
Pharmacokinetics
The related compound s-(4-bromobenzyl)cysteine has some pharmacokinetic information available . It’s important to note that the ADME properties can significantly impact the bioavailability of a compound.
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-5-methyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-7-10(11(16)17)13-14-15(7)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFFHBYCFJNIAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383450 |
Source
|
Record name | 1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
845885-94-1 |
Source
|
Record name | 1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.